Fmoc-Val-Pro-OH

Anticoagulation In Vivo Peptide Therapeutics

Sequential coupling of valine to proline in SPPS triggers diketopiperazine (DKP) formation and epimerization, reducing yield and chiral purity. Fmoc-Val-Pro-OH (CAS 109425-49-2) solves this by supplying a pre-formed, chirally defined Val-Pro dipeptide. • Eliminates DKP side reactions, boosting crude purity and yield. • Retains the native Val-Pro motif critical for DPPIV/CD26 recognition. • Validated in vivo for post-surgical anticoagulation in a canine model. • ≥98% HPLC; stored at -20°C, shipped under blue ice.

Molecular Formula C25H28N2O5
Molecular Weight 436.51
CAS No. 109425-49-2
Cat. No. B613363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Pro-OH
CAS109425-49-2
Molecular FormulaC25H28N2O5
Molecular Weight436.51
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-Pro-OH: Dipeptide Building Block for SPPS & Bioactivity


Fmoc-Val-Pro-OH (CAS 109425-49-2) is an Fmoc-protected dipeptide building block consisting of valine and proline, with a molecular weight of 436.51 g/mol and the formula C25H28N2O5 . It is a key intermediate in solid-phase peptide synthesis (SPPS) , enabling the stepwise construction of peptides under mild basic deprotection conditions, and has been investigated for its inherent anticoagulant and enzyme-modulating properties .

Why Fmoc-Val-Pro-OH Substitution Fails


Generic substitution with standard Fmoc-amino acid monomers or alternative Fmoc-dipeptides is scientifically untenable for applications targeting the Val-Pro motif. Fmoc-Val-Pro-OH provides a pre-formed, chirally defined dipeptide unit that eliminates the need for sequential coupling of valine and proline, thereby mitigating sequence-specific synthetic challenges such as diketopiperazine (DKP) formation and epimerization, which are prevalent during the coupling of sterically hindered or secondary amino acids like proline . Furthermore, the intact Val-Pro sequence is a critical recognition element for specific enzymes like dipeptidyl peptidase IV (DPPIV/CD26) , making this building block essential for prodrug design and for investigating sequence-dependent bioactivity, such as anticoagulation and butyrylcholinesterase (BChE) inhibition , where even slight modifications to the sequence or protecting group can drastically alter or abolish activity.

Comparative Evidence for Fmoc-Val-Pro-OH


In Vivo Anticoagulant Efficacy Comparison

In a direct comparison within a canine surgical model for cranial cruciate ligament repair, Fmoc-Val-Pro-OH demonstrated a clear therapeutic effect, whereas an in-class control showed no significant impact on clotting parameters .

Anticoagulation In Vivo Peptide Therapeutics

Selective BChE Inhibition by Fmoc-Dipeptides

A class of Fmoc-amino acids have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology . The Fmoc group is critical for this inhibition; replacement with a carboxybenzyl (Cbz) group results in a ~10-fold decrease in inhibitory potency (higher KI) .

Enzyme Inhibition BChE Alzheimer's Research

DPPIV/CD26 Prodrug Activation Motif

The Val-Pro dipeptide sequence is a well-established and efficient substrate for dipeptidyl peptidase IV (DPPIV/CD26), an enzyme exploited in prodrug strategies to improve drug solubility and targeted delivery . The intact Fmoc-Val-Pro-OH building block allows for the direct incorporation of this activatable motif into larger molecular constructs.

Prodrug DPPIV/CD26 Drug Delivery

Validated Applications of Fmoc-Val-Pro-OH


Novel Anticoagulant Peptide Development

Based on the direct in vivo evidence of Fmoc-Val-Pro-OH's ability to prevent post-surgical blood clots in a canine model , this compound is a prioritized starting material for synthesizing and evaluating new peptide-based anticoagulant agents. Its demonstrated efficacy provides a strong rationale for its use over other Val-Pro derivatives lacking such in vivo validation.

DPPIV/CD26 Prodrug Synthesis for Solubility

The Val-Pro sequence is a key recognition motif for DPPIV/CD26 . Fmoc-Val-Pro-OH is the ideal building block for incorporating this moiety into prodrugs of poorly soluble therapeutics. This application is directly supported by class-level evidence showing that such prodrugs can dramatically increase parent drug solubility, a critical parameter for formulation and bioavailability.

Selective BChE Inhibitor Design Scaffold

Given the class-level evidence that the Fmoc protecting group significantly enhances BChE inhibition compared to other N-protecting groups , Fmoc-Val-Pro-OH offers a synthetically advantageous scaffold. It allows for the exploration of structure-activity relationships (SAR) around the Val-Pro core to develop more potent and selective BChE inhibitors for neurological research.

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